Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)

Antimicrobial biomaterials Food preservation Chitosan antibacterial

Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose), universally known as chitosan, is a linear cationic polysaccharide obtained by partial N-deacetylation of chitin, the second most abundant natural polymer after cellulose. Its polymer backbone consists predominantly of β-(1→4)-linked D-glucosamine units with a variable fraction of residual N-acetyl-D-glucosamine, expressed quantitatively as degree of deacetylation (DD).

Molecular Formula C18H35N3O13
Molecular Weight 501.5 g/mol
Cat. No. B8070871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(beta-(1,4)-2-amino-2-deoxy-D-glucose)
Molecular FormulaC18H35N3O13
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O
InChIInChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2
InChIKeyRQFQJYYMBWVMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) (Chitosan)? A Procurement-Focused Baseline for Scientific and Industrial Buyers


Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose), universally known as chitosan, is a linear cationic polysaccharide obtained by partial N-deacetylation of chitin, the second most abundant natural polymer after cellulose [1]. Its polymer backbone consists predominantly of β-(1→4)-linked D-glucosamine units with a variable fraction of residual N-acetyl-D-glucosamine, expressed quantitatively as degree of deacetylation (DD). Commercially, chitosan is specified to a DD of 70.0–95.0% per USP/EP monographs, with molecular weights spanning ~50 kDa to >1 MDa, and is soluble in dilute aqueous acids (pH < 6.5) in contrast to its insoluble parent polymer chitin [2]. These structural and physicochemical parameters—DD, molecular weight, and the associated cationic charge density—directly govern the compound's performance in every downstream application and constitute the critical specification axes for scientific procurement.

Why Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) Cannot Be Interchanged with Chitin, Cellulose, or Other In-Class Polysaccharides


Chitosan is often grouped generically with chitin, cellulose, or other polysaccharides under the broad label of 'biopolymers,' yet the quantitative evidence below demonstrates that substitution without specification matching leads to functional failure. Chitin is insoluble and antimicrobial-inactive at any pH relevant to biological or food-preservation applications [1]. Cellulose lacks ionizable amino groups entirely and therefore cannot deliver pH-responsive solubility, cationic charge, or electrostatic mucoadhesion [2]. Even among chitosan grades, a drop in DD from >95% to ~75% can reduce the reduced elastic modulus by approximately 9% and abolish measurable antibacterial activity against common foodborne pathogens [3]. These are not marginal differences—they are threshold-crossing performance gaps that render generic interchange scientifically invalid. The evidence items that follow provide the quantitative basis for compound-specific selection.

Head-to-Head Quantitative Evidence: Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) (Chitosan) Differentiated from Its Closest Analogs


Chitosan Delivers Broad-Spectrum Antibacterial Activity (MLC 50–200 ppm) Whereas Chitin Is Completely Inactive Under Identical Conditions

In a direct head-to-head study, chitin (both chemically prepared CH-chitin and microbiologically prepared MO-chitin) exhibited zero antimicrobial activity against all tested bacterial and fungal species at pH 6.0. In contrast, chitosan with a high degree of deacetylation (DD 95–98%) achieved minimal lethal concentrations (MLC) in the range of 50–200 ppm against Bacillus cereus, Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, Shigella dysenteriae, Staphylococcus aureus, Vibrio cholerae, and V. parahaemolyticus [1]. Antifungal MLC values were 200 ppm against Candida albicans and 500 ppm against Fusarium oxysporum. The antibacterial activity increased systematically with increasing DD: low-DD chitosan (47–53%) showed no activity, medium-DD (74–76%) showed intermediate activity, and high-DD (95–98%) achieved the lowest MLC values. In a practical food preservation model, pretreatment of salmon fillets with 1% chitosan solution (high DD) extended refrigerated shelf life from 5 to 9 days, as measured by volatile basic nitrogen content and microbial counts [1].

Antimicrobial biomaterials Food preservation Chitosan antibacterial

Chitosan-Glucan Complex Sorbs Heavy Metals at 130–140 mg/g, Outperforming Chitin-Glucan by a Factor of 1.6–2.8×

In a comparative study of biosorbents derived from Aspergillus niger mycelium, the chitosan-glucan complex (CsGC) exhibited sorption capacities of 130–140 mg/g for lead and copper ions, whereas the chitin-glucan complex (ChGC) from the same fungal source achieved only 50–80 mg/g under equivalent conditions [1]. The sorption isotherms followed the Langmuir model with a determination coefficient R² = 0.996, confirming monolayer chemisorption as the dominant mechanism. The enhanced capacity is attributable to the free primary amine groups on the D-glucosamine residues of chitosan, which provide coordination sites for metal chelation that are absent in the N-acetylated chitin counterpart. In a separate study using crustacean-derived materials, chitosan achieved maximum metal uptake values of 137, 108, 58, and 124 mg/g for Cu(II), Zn(II), As(III), and Cr(III), respectively, at pH 4 and a biomass/solution ratio of 1 g/L [2].

Heavy metal remediation Biosorption Chitosan chelation

Chitosan Is the Most Mucoadhesive Polymer Among Six Clinically Relevant Candidates, Including Hyaluronate and Alginate

Using a resonant mirror biosensor with bovine submaxillary mucin as the substrate, chitosan was directly compared against hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose (CMC), Carbopol, sodium hyaluronate, and sodium alginate for non-covalent binding affinity to mucus glycoprotein [1]. Chitosan was found to be the most mucoadhesive polymer among all six candidates tested. Unionizable polymers such as HPMC displayed no detectable affinity for mucus glycoprotein. The molecular basis for this differentiation lies in the ionization state: chitosan, being a basic polymer with a pKa of ~6.4, carries cationic charge at physiological pH values below its pKa, enabling electrostatic interaction with negatively charged sialic acid and sulfate residues on mucin glycoproteins. Acidic polymers (alginate, hyaluronate, CMC) displayed binding only at pH values around or below their respective pKa values, where carboxyl groups are protonated and uncharged [1]. This pH-dependent binding mechanism provides chitosan with a unique mucoadhesion window in the physiologically relevant pH 5.0–6.5 range—such as the nasal cavity, buccal mucosa, and vaginal epithelium—where competing polymers lose their adhesive functionality.

Mucoadhesive drug delivery Chitosan mucoadhesion Biopolymer comparison

Chitosan Mechanical Properties Are Quantitatively Tunable via Degree of Deacetylation: A 9.8% Increase in Reduced Modulus Between 76.1% and 95.6% DD

Nanoindentation analysis of three chitosan coatings with systematically varying degree of deacetylation (DDA) and molecular weight (MW) revealed that the coating with the lowest MW and highest DDA (95.6% DDA, MW = 2.43 × 10^6 Da) exhibited a reduced modulus of elasticity of E = 4.02 ± 0.85 GPa, compared to E = 3.66 ± 0.68 GPa for chitosan with 76.1% DDA (MW = 3.20 × 10^6 Da) and E = 3.56 ± 0.25 GPa for chitosan with 92.3% DDA (MW = 7.52 × 10^6 Da), with n = 75 indents per coating and p < 0.05 [1]. The crystallinity index, estimated by X-ray diffraction, ranged from 36.4% ± 1% to 49.7% ± 6.5% across the three samples. Importantly, heat treatment (40, 70, or 90°C for 1 h) did not significantly alter nanomechanical properties, indicating that specification at the procurement stage—rather than post-processing—determines the mechanical performance [1]. In a separate study on food-grade adhesives, chitosan with a medium deacetylation degree of 80.5% demonstrated maximum initial adhesiveness and peel strength to tobacco leaf, with adhesive properties increasing with DD up to an optimum and then declining, while higher molecular weight consistently produced higher peel strength values [2].

Chitosan nanomechanics Degree of deacetylation Tissue engineering scaffold

Chitosan Is the Only Unmodified Cationic Polysaccharide Among Its Analog Class: Zeta Potential Contrast with Cellulose and Alginate

Among unmodified natural polysaccharides, chitosan is uniquely cationic due to the protonation of its primary amine groups (pKa ~6.4) at pH values below 6.5, yielding positive zeta potential values typically in the range of +15 to +30 mV under acidic conditions [1]. Cellulose, by contrast, is uncharged across the full pH range, and alginate carries a negative zeta potential of approximately −62 mV under equivalent ionic conditions [2]. This charge polarity distinction is not merely academic: it governs chitosan's ability to form electrostatic polyelectrolyte complexes with anionic polymers (e.g., alginate, hyaluronic acid, DNA), to adsorb onto negatively charged biological surfaces (mucosa, cell membranes), and to flocculate negatively charged colloidal particles in water treatment [3]. The magnitude and sign of the zeta potential depend on DD and pH—at pH 7.0, chitosans with MW >29.2 kDa lose solubility and exhibit negative zeta potential, losing both antibacterial activity and complexation capability [1].

Cationic biopolymer Zeta potential Polyelectrolyte complex

Chitosan Degree of Deacetylation Governs Solubility: The 60% DD Threshold Separates Functional Chitosan from Intractable Chitin

The solubility boundary between chitin and chitosan is quantitatively defined by the degree of deacetylation. Chitin, with DD below ~60%, is insoluble in water and virtually all common organic solvents [1]. Chitosan forms when DD exceeds approximately 60%, at which point the density of free amine groups is sufficient to permit protonation and solubilization in dilute aqueous acids (pH < 6.5) [1]. Pharmaceutical-grade chitosan is specified at 70.0–95.0% DD per both the European Pharmacopoeia and USP monographs [2]. Below this specification window, material becomes increasingly insoluble and loses the processing advantages—solution casting, electrospinning, spray-drying—that make chitosan industrially viable. Commercial chitosans with DD ≥ 95% are available (e.g., Zhejiang grade at ≥95% DD, Fingres grade at ≥95% DD), as documented in a 2025 sourcing interchangeability study comparing six commercial suppliers [3].

Chitosan solubility Degree of deacetylation threshold Chitin-chitosan boundary

Evidence-Backed Application Scenarios for Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) (Chitosan) Based on Quantitative Differentiation Data


Antimicrobial Food Packaging and Edible Coatings Requiring Broad-Spectrum Pathogen Control

Chitosan with DD ≥ 95% provides MLC values of 50–200 ppm against eight common foodborne bacterial pathogens, while chitin and low-DD chitosan show zero activity [1]. In direct application, a 1% chitosan solution extended refrigerated salmon shelf life from 5 to 9 days by suppressing mesophilic, psychrotrophic, coliform, Aeromonas, and Vibrio counts. Cellulose-based films require doping with chitosan nanoparticles to achieve comparable antimicrobial functionality, adding manufacturing complexity and cost [2]. Procurement specification: DD ≥ 95%, MW 50–300 kDa for optimal balance of solubility and antimicrobial potency.

Transmucosal Drug Delivery Systems Requiring Prolonged Residence Time at Physiological Mucosal pH

Chitosan was demonstrated to be the most mucoadhesive polymer among six clinically relevant candidates (HPMC, CMC, Carbopol, hyaluronate, alginate) when tested against bovine submaxillary mucin via resonant mirror biosensor [3]. Unlike hyaluronate and alginate, which require pH below their pKa to bind mucus, chitosan's cationic charge at pH 5.0–6.5 enables strong electrostatic mucoadhesion precisely at the pH of nasal, buccal, and vaginal mucosa. This supports procurement of high-DD chitosan as the unmodified polymer of choice for mucoadhesive nanoparticle, film, and hydrogel formulations without chemical thiolation or derivatization.

Heavy Metal Remediation and Industrial Wastewater Polishing

Chitosan and its glucan complexes achieve metal sorption capacities 1.6–2.8× higher than their chitin counterparts under identical conditions: 130–140 mg/g for Pb and Cu on chitosan-glucan vs 50–80 mg/g on chitin-glucan [4], and maximum uptake of 137 mg/g Cu, 108 mg/g Zn, 58 mg/g As, and 124 mg/g Cr on crustacean chitosan at pH 4 [5]. For a target removal of 1 kg of copper, approximately 7.3 kg of chitosan adsorbent is required vs ~20 kg of chitin-based adsorbent, directly reducing column size, material cost, and spent-adsorbent disposal volume. Procurement specification: DD ≥ 85%, particle size < 30 µm or fabricated into beads/cryogels depending on column configuration.

Biomedical Scaffolds and Coatings with Tunable Nanomechanical Stiffness for Osteogenic Cell Culture

Chitosan coatings with high DDA (95.6%) and lower MW (2.43 × 10^6 Da) deliver a reduced elastic modulus of 4.02 ± 0.85 GPa, a statistically significant 9.8% increase over the 3.66 ± 0.68 GPa achieved with 76.1% DDA material [6]. This stiffness range overlaps with the mechanical niche reported to favor osteogenic differentiation of mesenchymal stem cells. Importantly, post-deposition heat treatment (up to 90°C) does not alter these properties, meaning the specification at procurement is the sole control point for mechanical performance. Cellulose and chitin scaffolds cannot achieve this tunability without chemical modification. Procurement specification: DDA ≥ 95%, MW 2–3 × 10^6 Da, with certificate of analysis documenting both parameters by ¹H NMR (ASTM F2260) and SEC-MALS (ASTM F2602).

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